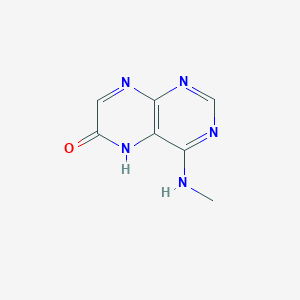

4-(Methylamino)pteridin-6(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89792-54-1 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-(methylamino)-5H-pteridin-6-one |

InChI |

InChI=1S/C7H7N5O/c1-8-6-5-7(11-3-10-6)9-2-4(13)12-5/h2-3H,1H3,(H,12,13)(H,8,9,10,11) |

InChI Key |

PTRCJJGCSKJRIH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC=NC2=C1NC(=O)C=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 4 Methylamino Pteridin 6 5h One

De Novo Synthesis Strategies for the Pteridin-6(5H)-one Core Structure

The construction of the fundamental pteridin-6(5H)-one skeleton can be achieved through various synthetic routes, ranging from traditional multistep procedures to modern, efficiency-focused methodologies.

Traditional syntheses of the pteridinone core often rely on the condensation of a 5,6-diaminopyrimidine derivative with a suitable dicarbonyl compound or its equivalent. A common and established method involves the reaction of a substituted 4,5-diaminopyrimidine (B145471) with a glyoxal (B1671930) or a related α,β-dicarbonyl species, followed by cyclization to form the pyrazine (B50134) ring of the pteridine (B1203161) system.

A more contemporary multistep approach utilizes solid-phase synthesis to construct dihydropteridinones. nih.gov This strategy begins with the acylation of a Wang resin with an Fmoc-protected amino acid. nih.gov Following the removal of the Fmoc protecting group, the resin-bound amino acid undergoes a nucleophilic reaction with a molecule like 4,6-dichloro-5-nitropyrimidine. nih.gov The resulting intermediate is then reacted with an amine. The final step involves reduction of the nitro group, which prompts a simultaneous cyclization to yield the desired dihydropteridinone product after cleavage from the resin. nih.gov Another example involves the synthesis of 6-polyhydroxyalkylpteridines, which starts from the condensation of 5,6-diaminopyrimidines with sugar-derived phenylhydrazones. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds. arkat-usa.org This technology is particularly effective for multicomponent reactions, such as the Biginelli condensation used to produce tetrahydropyrimidine (B8763341) derivatives, a core structure related to pteridinones. foliamedica.bg

In a typical comparison between conventional and microwave-assisted methods for synthesizing tetrahydropyrimidine derivatives, the reaction time was reduced from 20-24 hours under reflux to just 22-24 minutes with microwave irradiation, while also achieving higher yields. foliamedica.bg Similarly, the synthesis of 1,4-dihydropyridine (B1200194) nucleosides via a one-pot, three-component Hantzsch condensation demonstrated superior yields (86–96%) in short reaction times under solvent-free microwave conditions compared to conventional heating. rsc.org These examples highlight the potential of microwave technology to innovate and streamline the synthesis of the pteridin-6(5H)-one core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles This table is based on data for analogous heterocyclic systems and demonstrates the general advantages of microwave-assisted synthesis.

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional (Tetrahydropyrimidines) | 20-24 hours | Moderate | foliamedica.bg |

| Microwave (Tetrahydropyrimidines) | 22-24 minutes | 87% | foliamedica.bg |

| Conventional (Benzo[b] rsc.orgmit.eduoxazines) | 5-8 hours | Moderate | arkat-usa.org |

| Microwave (Benzo[b] rsc.orgmit.eduoxazines) | 3-5 minutes | Improved | arkat-usa.org |

| Conventional (Hantzsch Reaction) | Slower | Lower | rsc.org |

Note: Yields are specific to the reported reactions and may vary.

Functionalization and Derivatization of the 4-(Methylamino)pteridin-6(5H)-one Scaffold

Once the core pteridinone structure is assembled, it can be further modified to explore structure-activity relationships. Key reactions include alkylation and condensation to introduce new functional groups and build more complex molecular architectures.

Alkylation of the pteridinone scaffold can be complex, with the potential for reaction at multiple sites. The regioselectivity of these reactions is a critical consideration. Studies on the closely related 6-methyluridine (B57128) core provide insight into these challenges. beilstein-journals.org The generation of a dianion on the pyrimidine (B1678525) ring using a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to a mesomeric anion. beilstein-journals.org

The subsequent reaction with an alkyl halide electrophile can occur at different positions, primarily the C5 carbon or the C7 methyl group (lateral alkylation). beilstein-journals.org The outcome is highly dependent on the base and the electrophile used. For example, the reaction of a protected 6-methyluridine with allyl bromide in the presence of LDA resulted in a mixture of C7- and C5-alkylated products. beilstein-journals.org However, using 4-bromobut-1-ene as the electrophile led exclusively to the desired C7-alkylated product in good yield, demonstrating that the structure of the electrophile can dictate the regioselectivity of the reaction. beilstein-journals.org This highlights the nuanced control required to achieve selective functionalization on the pteridinone framework.

Table 2: Regioselectivity in the Alkylation of a 6-Methyluridine Derivative

| Base | Electrophile | Product Ratio (C7-alkylation : C5-alkylation) | Reference |

|---|---|---|---|

| LDA | Allyl bromide | 60 : 22 | beilstein-journals.org |

| LTMP | Allyl bromide | 65 : 20 | beilstein-journals.org |

| LDA | 4-Bromobut-1-ene | Exclusive C7-alkylation | beilstein-journals.org |

Data from a related pyrimidine system, illustrating principles applicable to pteridinones.

Condensation reactions are a powerful method for expanding the pteridinone scaffold by fusing it with other heterocyclic rings. Pteridines themselves can undergo self-condensation reactions or react with other nucleophiles. rsc.org For example, treatment of 6,7-dimethylpteridine with an aliphatic amine can lead to the formation of a dimeric structure where one pteridine unit acts as a nucleophile attacking the other. rsc.org

Furthermore, pteridines can react with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide. rsc.org These reactions proceed via addition to the pyrazine ring, followed by cyclization and aromatization to yield fused polycyclic systems such as aminopyrido[2,3-b]pyrazines. rsc.org The initial pteridine acts as a building block for a more complex heterocyclic framework. Another foundational condensation reaction is the initial synthesis of the pteridine ring itself, for example, by reacting 5,6-diaminopyrimidines with phenylhydrazones of sugars, which leads to the formation of pyrano[3,2-g]pteridines after subsequent cyclization. researchgate.net These reactions showcase the versatility of the pteridine and its pyrimidine precursors in constructing diverse and complex heterocyclic systems.

Introduction of Diverse Side Chains for Structure-Activity Relationship (SAR) Studies

The exploration of the chemical space around the this compound core is essential for understanding how structural modifications influence biological activity. By systematically introducing a variety of side chains at different positions of the pteridine ring, researchers can elucidate key pharmacophoric features and optimize compound potency and selectivity. These studies are instrumental in the rational design of new therapeutic agents. nih.govresearchgate.netfrontiersin.orgnih.gov

A common strategy involves the modification of the exocyclic amino group. For instance, replacing the methyl group with larger alkyl or aryl substituents can significantly impact the molecule's interaction with its biological target. The nature of these substitutions, such as the presence of electron-withdrawing or electron-donating groups on an aryl ring, can be critical for activity. researchgate.net

Furthermore, derivatization at other positions of the pteridine ring allows for a comprehensive SAR analysis. For example, substitutions at the C6 and C7 positions have been shown to be pivotal for the biological profiles of related pteridinone scaffolds. The introduction of various functional groups, including alkyl, cycloalkyl, and aryl moieties, at these positions can modulate the compound's properties. nih.gov

The following table summarizes examples of side chain modifications on related pteridinone cores and their impact on biological activity, providing insights into potential SAR trends for this compound derivatives.

| Scaffold | Position of Modification | Introduced Side Chain | Observed Effect on Activity | Reference |

| Dihydropteridinone | C4 | Cyclohexylamino | Varied biological activities depending on other substituents. | nih.gov |

| Dihydropteridinone | C4 | Cyclooctylamino | Varied biological activities depending on other substituents. | nih.gov |

| Dihydropteridinone | C7 | Isopropyl | Contributes to the overall pharmacological profile. | nih.gov |

| Imidazolo[1,5-f]pteridine | Various | Various | Led to potent inhibitors of Polo-like kinase 1 (PLK1). | nih.gov |

| 1,3,5-triazin-2-amine | N-naphthalene moiety | Benzene moiety | Abolished inhibitory effects on ENT1 and ENT2. | frontiersin.org |

Precursor Roles of this compound in the Synthesis of Complex Pteridine Analogs

This compound is a valuable starting material for the construction of more elaborate pteridine-based structures. Its inherent chemical reactivity allows for a range of transformations, leading to the generation of diverse libraries of compounds for biological screening. umich.eduresearchgate.netresearchgate.net

One key application is in the synthesis of fused heterocyclic systems. The pteridine core can be annulated with other rings to create novel polycyclic structures with unique three-dimensional shapes and biological activities. For example, pteridine derivatives can serve as precursors for the synthesis of pyrimido[4,5-d]pyrimidines and other complex heterocyclic systems. umich.edu

The synthesis of these complex analogs often involves multi-step reaction sequences. A common approach begins with the condensation of a suitably substituted pyrimidine derivative, which can be conceptually derived from or related to this compound, with various electrophilic or nucleophilic partners. researchgate.net For instance, the reaction of a 4,5-diaminopyrimidine, a key precursor to many pteridines, with dicarbonyl compounds is a classical method for constructing the pteridine ring system.

The versatility of this compound and its precursors is further highlighted by their use in solid-phase synthesis. This technique allows for the efficient generation of a multitude of analogs by attaching the pteridine core to a solid support and subsequently introducing diversity through various chemical reactions. nih.gov This approach is particularly powerful for creating libraries of compounds for high-throughput screening and SAR studies.

The table below outlines the role of pteridine precursors in the synthesis of more complex analogs.

| Precursor | Reaction Type | Synthesized Analog | Significance | Reference |

| 5-Pyrimidinecarbaldehydes | Cyclization | Di- and tetra-hydropyrimido[4,5-d]pyrimidines | Creation of new series of pteridine analogs. | umich.edu |

| 4,6-Dichloro-5-nitropyrimidine | Solid-phase synthesis and cyclization | Dihydropteridinones, tetrahydropyrrolopteridinones, pyrimidodiazepinones | Generation of libraries for SAR studies. | nih.gov |

| 4,5-Diaminopyrimidines | Condensation with dicarbonyl compounds | Various pteridine derivatives | Fundamental method for pteridine synthesis. | |

| 4,5-Diamino-2-methylpyrimidin-6(1H)one | Condensation and oxidation | 6-Polyhydroxyalkylpteridines | Synthesis of biologically relevant pteridine derivatives. | researchgate.net |

Spectroscopic and Advanced Structural Characterization of 4 Methylamino Pteridin 6 5h One and Its Derivatives

Vibrational Spectroscopy Applications in Elucidating Molecular Architecture (e.g., IR Spectroscopy)

Key vibrational modes for pteridine (B1203161) derivatives include N-H stretching, C=O stretching, C=N stretching, and various ring vibrations. For instance, the FT-IR spectrum of a related compound, 2-chloroquinoline-3-carboxaldehyde, was captured using a KBr pellet technique in the 4000-450 cm⁻¹ range. nih.gov Theoretical calculations using Density Functional Theory (DFT) can complement experimental data, aiding in the precise assignment of vibrational frequencies to specific molecular motions. nih.govnih.gov In studies of similar heterocyclic compounds, FT-IR has been instrumental in confirming the presence of specific functional groups by observing characteristic absorption bands. researchgate.net For example, the presence of an amide group can be identified by its characteristic N-H and C=O stretching frequencies. researchgate.net

Table 1: Representative IR Absorption Frequencies for Functional Groups in Pteridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amine/amide) | Stretching | 3500-3300 |

| C-H (aromatic/aliphatic) | Stretching | 3100-2850 |

| C=O (keto) | Stretching | 1750-1650 |

| C=N (imine) | Stretching | 1690-1640 |

| C=C (aromatic) | Stretching | 1600-1450 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within 4-(methylamino)pteridin-6(5H)-one. ¹H and ¹³C NMR are the most common techniques employed. beilstein-journals.orgnih.gov

In ¹H NMR, the chemical shifts of protons provide information about their electronic environment. For example, protons attached to aromatic rings typically resonate at higher chemical shifts (downfield) compared to those on aliphatic chains. Coupling constants between adjacent protons reveal their connectivity and dihedral angles, offering insights into the molecule's conformation. nih.gov

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. researchgate.net The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For instance, carbonyl carbons (C=O) are typically observed at the downfield end of the spectrum. mdpi.com In complex molecules, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish detailed connectivity between protons and carbons. nih.gov The identity of compounds can be confirmed using various spectroscopic techniques including NMR. beilstein-journals.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group/Position | Expected Chemical Shift (ppm) |

| ¹H | Aromatic protons | 7.0 - 9.0 |

| ¹H | N-H proton | Variable, often broad |

| ¹H | Methyl protons (-NCH₃) | 2.5 - 3.5 |

| ¹³C | C=O (keto) | 160 - 180 |

| ¹³C | Aromatic/heteroaromatic carbons | 110 - 160 |

| ¹³C | Methyl carbon (-NCH₃) | 20 - 40 |

Note: These are general ranges and the actual chemical shifts can be influenced by solvent, temperature, and pH.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. This technique measures the absorption of UV and visible light, which excites electrons from lower to higher energy molecular orbitals. mt.com The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). mt.com

The position and intensity of these absorption bands are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. nih.gov For pteridine systems, the π-electron system of the fused rings constitutes the primary chromophore. Substituents on the pteridine ring, such as the methylamino group, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing valuable information about the electronic structure. researchgate.net UV-Vis spectroscopy is also useful for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound in solution. thermofisher.com The UV-Vis profile of a methanolic extract of Momordica balsamina showed various absorption bands from 200 to 750 nm, indicating the presence of various phytochemicals. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Pteridine Derivatives

| Electronic Transition | Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | 300 - 500 |

Note: The specific λmax values are highly dependent on the solvent and the substitution pattern of the pteridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS, HPLC-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. beilstein-journals.org In MS, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are particularly powerful as they couple the separation capabilities of chromatography with the detection power of MS. rsc.orgresearchgate.net This allows for the analysis of complex mixtures and the unambiguous identification of individual components. High-resolution mass spectrometry (HRMS) can provide highly accurate molecular weight measurements, which aids in determining the elemental composition of the molecule. beilstein-journals.org The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information, as the fragments correspond to stable substructures of the original molecule. researchgate.netimpactfactor.org

Table 4: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value/Information |

| Molecular Ion (M⁺) | Corresponds to the molecular weight of the compound |

| Key Fragmentation Pathways | Loss of methyl group (-CH₃), loss of CO, cleavage of the pteridine ring |

| High-Resolution Mass | Provides the exact elemental composition |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data allows for the calculation of the precise positions of each atom in the crystal lattice, providing detailed information about bond lengths, bond angles, and torsional angles. nih.gov

Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal. mdpi.comresearchgate.net These interactions are crucial for understanding the physical properties of the solid material. The structure of a related dihydro-1,2,4,5-tetrazine derivative was confirmed by single-crystal X-ray diffraction, revealing an unsymmetrical boat conformation for the central ring. researchgate.net

Table 5: Crystallographic Parameters Obtainable from X-ray Diffraction

| Parameter | Description |

| Crystal System | e.g., monoclinic, orthorhombic, etc. mdpi.com |

| Space Group | Describes the symmetry of the crystal lattice. mdpi.com |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. researchgate.net |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

| Intermolecular Contacts | Information on hydrogen bonds and other non-covalent interactions. |

Mechanistic Biochemical Investigations and Enzymatic Interactions of Pteridine Derivatives, Including 4 Methylamino Pteridin 6 5h One

Role of Pteridine (B1203161) Systems in Folate-Mediated One-Carbon Metabolism Research

Pteridine systems are fundamental to life, forming the core scaffold of folates (vitamin B9) which are essential cofactors in one-carbon (1C) metabolism. pnas.orgresearchgate.netresearchgate.net This metabolic network is responsible for the transfer of one-carbon units in various oxidation states, which are critical for the biosynthesis of a wide array of vital molecules. nih.govyoutube.com These include purines and thymidylate for DNA and RNA synthesis, as well as several amino acids like methionine and serine. researchgate.netresearchgate.netnih.gov

The central structure of folate consists of a pteridine ring linked to para-aminobenzoic acid (p-ABA) and one or more glutamate (B1630785) residues. researchgate.netresearchgate.net The metabolically active form of folate is tetrahydrofolate (THF), which carries the one-carbon units at its N5 and/or N10 positions. researchgate.netresearchgate.netyoutube.com The pteridine ring can exist in fully oxidized, dihydro, and tetrahydro forms, with only the reduced states being biochemically active. nih.govnih.gov

Given their central role, the enzymes and pathways involved in folate metabolism are significant targets for research and therapeutic intervention. Synthetic pteridine derivatives, such as 4-(Methylamino)pteridin-6(5H)-one, are designed to interact with these pathways, providing valuable tools to probe their function and to act as potential inhibitors. researchgate.net

Molecular Interactions with Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1) in Model Systems

Two key enzymes in folate metabolism are Dihydrofolate Reductase (DHFR) and Pteridine Reductase (PTR1). DHFR is a crucial enzyme in most organisms, responsible for reducing dihydrofolate (DHF) to the active tetrahydrofolate (THF). ijpsonline.comacs.orgmdpi.com PTR1, found in certain protozoan parasites like Leishmania and Trypanosoma, offers an alternative pathway for pterin (B48896) and folate reduction, contributing to antifolate drug resistance. nih.govnih.govnih.govresearchgate.net

Competitive Inhibition Mechanisms at the Active Site

Pteridine derivatives, including synthetic analogs, often act as competitive inhibitors of DHFR and PTR1. nih.govnih.gov They compete with the natural substrate, DHF, for binding to the enzyme's active site. ijpsonline.comnih.gov The effectiveness of these inhibitors is often enhanced by the presence of the cofactor NADPH, with some compounds showing a significantly higher binding affinity when NADPH is bound to the enzyme. nih.gov

For instance, studies on various folate analogues have demonstrated that they exhibit competitive inhibition with respect to dihydrofolate. nih.gov The binding of these inhibitors can be a slow, tight-binding process, as seen with compounds like methotrexate (B535133). nih.gov In the case of PTR1, inhibitors like 2,4-diaminopyrimidine (B92962) derivatives have been shown to be low-micromolar competitive inhibitors. nih.gov The ability of PTR1 to reduce a broad spectrum of pterins and folates means that it can act as a metabolic bypass for DHFR, thus compromising the efficacy of DHFR-targeting drugs. researchgate.net

Structural Basis of Ligand-Enzyme Binding (e.g., Pterin Pocket Engagement)

The binding of pteridine derivatives to the active site of enzymes like DHFR and PTR1 is a highly specific interaction. The active site contains a "pterin binding pocket" that accommodates the pteridine ring of the substrate or inhibitor. researchgate.netresearchgate.net The interactions within this pocket are crucial for the affinity and specificity of the ligand.

Crystal structures of these enzymes complexed with inhibitors have revealed the key interactions. researchgate.netnih.govresearchgate.net For example, in DHFR, the 2,4-diaminopyrimidine scaffold, common in many inhibitors, forms critical hydrogen bonds with conserved residues in the active site, such as Asp54 in P. falciparum DHFR. ijpsonline.com The substituent at the 4-amino group can also form hydrogen bonds with other residues like Leu164 and Ile14. ijpsonline.com

In PTR1, the binding of inhibitors like methotrexate involves an extensive hydrogen-bonding network with the cofactor NADP(H). nih.gov Interestingly, the orientation of the pteridine ring of methotrexate differs from that of the natural substrate, dihydrobiopterin, within the active site. nih.gov The development of novel inhibitors often involves designing molecules with specific modifications to enhance interactions with key residues in the pterin binding pocket, such as the hydrophobic interactions with residues like Phe462 and electrostatic interactions with Ser104 in neuronal NOS. researchgate.net

Biosynthesis Pathways of Natural Pterins and Folates: Insights Relevant to Synthetic Pteridine Design (e.g., from GTP)

The de novo biosynthesis of the pterin moiety of folates begins with guanosine (B1672433) triphosphate (GTP). pnas.orgnih.govcapes.gov.brpnas.org The first and committing step in this pathway is catalyzed by the enzyme GTP cyclohydrolase I (GCHI), which converts GTP to dihydroneopterin triphosphate. pnas.orgnih.govcapes.gov.br This initial product then undergoes a series of enzymatic reactions to form 6-hydroxymethyldihydropterin, the immediate precursor that is condensed with p-ABA to form dihydropteroate (B1496061). pnas.org

Understanding this biosynthetic pathway provides a rational basis for the design of synthetic pteridine derivatives. By mimicking the structure of the natural pterin intermediates, synthetic compounds can be created to interact with the enzymes of the folate pathway. For example, knowledge of the substrate specificity of enzymes like GCHI and dihydropteroate synthase (DHPS) can guide the design of inhibitors that target these specific steps. researchgate.net

Furthermore, organisms that cannot synthesize their own folates, such as trypanosomatid parasites, rely on salvaging pterins from their host. nih.govnih.govnih.gov This dependence on salvage pathways, which often involve enzymes like PTR1, presents another avenue for the design of selective inhibitors that target these parasite-specific enzymes. nih.govnih.gov

Enzyme Kinetics Studies of this compound with Relevant Biological Targets

For example, studies on other pteridine derivatives have shown a wide range of inhibitory potencies. Some 2,4-diaminopyrimidine derivatives exhibit low-micromolar Ki values against Leishmania chagasi PTR1 and DHFR. nih.gov A 2,4-diaminoquinazoline derivative was found to be a selective inhibitor of L. chagasi PTR1 with a Ki of 0.47 µM. nih.gov The inhibitory potency of these compounds is often influenced by their ability to form stable complexes with the enzyme and the cofactor, NADPH. nih.gov

The kinetic characterization of novel pteridine derivatives is essential to understand their mechanism of action and to guide further drug development efforts. Such studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the natural substrate to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity for the enzyme.

Interactive Data Table: Examples of Pteridine Derivative Inhibition

Below is a representative table of inhibition data for various pteridine derivatives against DHFR and PTR1, illustrating the range of potencies observed in such studies.

| Compound Class | Target Enzyme | Organism | Inhibition Constant (Ki) or IC50 | Reference |

| 2,4-Diaminopyrimidine derivatives | LcPTR1 | Leishmania chagasi | 1.50-2.30 µM (Ki) | nih.gov |

| 2,4-Diaminopyrimidine derivatives | LcDHFR | Leishmania chagasi | 0.28-3.00 µM (Ki) | nih.gov |

| 2,4-Diaminoquinazoline derivative | LcPTR1 | Leishmania chagasi | 0.47 µM (Ki) | nih.gov |

| Methotrexate | DHFR-TS | Leishmania major | 0.005 µM (IC50) | researchgate.net |

| Methotrexate | PTR1 | Leishmania major | 1.1 µM (IC50) | researchgate.net |

Investigational Biological Activities and Research Applications of Pteridine Derivatives, Including 4 Methylamino Pteridin 6 5h One, in Preclinical Models

Antioxidant Activity Evaluation in In Vitro Assays and Cell-Free Systems

Pteridine (B1203161) derivatives have demonstrated significant antioxidant capabilities in various preclinical evaluations. Their mechanism of action often involves scavenging free radicals through processes like electron transfer (ET), hydrogen atom transfer (HAT), and radical addition. researchgate.net The antioxidant or pro-oxidant effect of a specific pteridine can depend on the experimental conditions. nih.govnih.gov

In vitro assays are crucial for determining the antioxidant potential of these compounds. mdpi.com Studies have utilized methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, hydroxyl radical scavenging tests, and assays measuring the inhibition of lipid peroxidation. nih.govijfmr.comresearchgate.net For instance, a series of novel N-substituted 2,4-diaminopteridines exhibited potent antioxidant effects against lipid peroxidation. nih.govresearchgate.net Similarly, sulfur-containing pteridine derivatives have been found to effectively inhibit the peroxidation of linoleic acid in vitro. researchgate.net

The naturally occurring pterin (B48896), 7,8-dihydroneopterin, is recognized as a potent antioxidant that effectively scavenges superoxide (B77818) radicals. nih.gov Research has also shown that the levels of oxidized, fluorescent pteridine derivatives in urine can serve as a potential biomarker for in vivo oxidative stress. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Pteridine Derivatives

| Compound/Derivative | Assay | Finding | Reference(s) |

| N-substituted 2,4-diaminopteridines | Lipid Peroxidation | Potent antioxidant properties | nih.gov, researchgate.net |

| 2,4-diaminopteridine (B74722) (18g) | Linoleic Acid Peroxidation | High potency (IC₅₀ = 0.1 µM) | nih.gov |

| 6,7-diphenyl-4-aminopteridine (5c) | Lipid Peroxidation | Potent inhibitor | nih.gov |

| Sulfur-containing pteridines | Linoleic Acid Peroxidation | Effective inhibition | researchgate.net |

| 7,8-dihydroneopterin | Cell-free systems | Potent superoxide scavenger | nih.gov |

Anti-inflammatory Mechanism Research in Non-human Experimental Models

The anti-inflammatory properties of pteridine derivatives are a significant area of research, with many compounds showing promise in preclinical models of inflammation. nih.govontosight.ai The production of reactive oxygen species (ROS) is a key component of the inflammatory process, and the antioxidant capacity of pteridines contributes to their anti-inflammatory effects. nih.govresearchgate.net ROS are involved in converting arachidonic acid into proinflammatory mediators through enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

One synthetic pteridine analog, 4AZA2096 , demonstrated strong inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production in vitro. nih.gov In a mouse model of trinitrobenzenesulfonate (TNBS)-induced colitis, a condition mimicking Crohn's disease, oral administration of 4AZA2096 led to faster recovery, reduced inflammatory lesions, decreased edema, and lower neutrophil infiltration. nih.gov

Another study evaluated N-substituted 2,4-diaminopteridines in a rat model of colitis. nih.govresearchgate.net The compound 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) showed potent anti-inflammatory activity, producing a greater reduction in rat paw edema than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov This highlights the potential of the 2,4-diaminopteridine scaffold in developing new anti-inflammatory agents. nih.govresearchgate.net

Table 2: Anti-inflammatory Effects of Pteridine Derivatives in Non-human Models

| Compound/Derivative | Model | Key Findings | Reference(s) |

| 4AZA2096 | TNBS-induced colitis in mice | Inhibited TNF production; reduced inflammation, edema, and neutrophil infiltration. | nih.gov |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | Carrageenan-induced rat paw edema | Showed greater edema reduction than indomethacin. | nih.gov |

| 2,4-diaminopteridine derivatives | Rat model of colitis | Showed efficacy with little tissue damage. | nih.gov, researchgate.net |

Antiparasitic Potential through Enzyme Inhibition in Parasitic Organisms

Pteridine derivatives are actively being investigated as antiparasitic agents, primarily targeting the folate pathway, which is essential for parasite survival. nih.govnih.gov Parasitic trypanosomatids, such as Leishmania and Trypanosoma, cannot synthesize folates and pterins de novo and rely on salvaging them from their host. nih.govacs.org

A key enzyme in this salvage pathway is pteridine reductase (PTR1) . pnas.orgnih.gov PTR1 allows parasites to bypass the effects of antifolate drugs that target dihydrofolate reductase (DHFR), a major mechanism of drug resistance. nih.govacs.org Therefore, the dual inhibition of both PTR1 and DHFR is a promising strategy for developing new antiparasitic therapies. nih.govacs.org

Structure-based design and screening of chemical libraries have identified several potent pteridine-based inhibitors of PTR1. acs.orgpnas.orgnih.gov For example, a screen of a folate-analogue library identified compound 6a , a 2,4-diaminopteridine derivative, as a selective inhibitor of Leishmania major PTR1 with a Kᵢ of 100 nM. pnas.orgnih.gov Further optimization led to compound 6b , with an improved Kᵢ of 37 nM. pnas.orgnih.gov Subsequent research has yielded inhibitors with picomolar potency against Trypanosoma brucei PTR1. nih.gov In vitro studies have demonstrated that combining these novel PTR1 inhibitors with known DHFR inhibitors can result in additive or synergistic effects against parasites. nih.govacs.org

Table 3: Inhibition of Parasitic Pteridine Reductase (PTR1) by Pteridine Derivatives

| Compound/Derivative | Parasite Target | Inhibitory Activity | Reference(s) |

| Compound 6a (2,4-diaminopteridine) | Leishmania major PTR1 | Kᵢ = 100 nM | pnas.org, nih.gov |

| Compound 6b (2,4-diaminopteridine) | Leishmania major PTR1 | Kᵢ = 37 nM | pnas.org, nih.gov |

| Various pteridine derivatives | Trypanosoma brucei PTR1 | Apparent picomolar inhibition | nih.gov |

| Pyrrolopyrimidine derivatives | Trypanosoma brucei PTR1 | Active inhibitors identified | strath.ac.uk |

Inhibition of Other Biological Targets in Research Contexts (e.g., Lipoxygenase, Nitric Oxide Synthase, PI3 Kinase)

The structural versatility of the pteridine core allows it to interact with a wide array of biological targets beyond those involved in inflammation and parasitic infections.

Lipoxygenase (LOX): As part of their anti-inflammatory mechanism, certain pteridine derivatives have been identified as potent inhibitors of soybean lipoxygenase. A study of N-substituted 2,4-diaminopteridines found several compounds with strong inhibitory activity, including compound 18d , which had an IC₅₀ value of 0.1 µM. This established the 2,4-diaminopteridine structure as a novel scaffold for designing LOX inhibitors. nih.govresearchgate.net

Nitric Oxide Synthase (NOS): Nitric oxide is a critical signaling molecule, and its overproduction is implicated in various pathological states. acs.orgnih.gov Researchers have developed 4-amino pteridine derivatives that act as antagonists to the (6R)-5,6,7,8-tetrahydrobiopterin (H₄Bip) cofactor, thereby inhibiting neuronal nitric oxide synthase (nNOS). acs.orgnih.govcapes.gov.br The potency of these inhibitors can be modulated by altering substituents on the pteridine ring, particularly at the 6-position. acs.orgnih.gov

PI3 Kinase: The PI3 kinase signaling pathway is crucial in cell growth and survival. A 6,7-disubstituted-2,4-diaminopteridine has been reported as a PI3 kinase inhibitor, suggesting its potential therapeutic application in conditions like myocardial infarction resulting from ischemia-reperfusion injury. nih.gov

EGFR and BRAFV600E: In the context of oncology, pteridine-based derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant kinase. nih.gov The pteridine-based compound 7e showed significant anti-proliferative activity against cancer cell lines (GI₅₀ = 44 nM) and promising EGFR inhibition (IC₅₀ = 92 nM). nih.gov

Table 4: Pteridine Derivatives as Inhibitors of Various Biological Targets

| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration | Reference(s) |

| Compound 18d (2,4-diaminopteridine) | Soybean Lipoxygenase | IC₅₀ = 0.1 µM | nih.gov, researchgate.net |

| 4-Amino pteridines | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibition demonstrated | acs.org, nih.gov |

| 6,7-disubstituted-2,4-diaminopteridine | PI3 Kinase | Activity reported | nih.gov |

| Compound 7e (pteridine-based) | EGFR | IC₅₀ = 92 nM | nih.gov |

Development of Pteridine Scaffolds for Novel Chemical Probes and Biological Tools

The unique chemical properties of the pteridine ring system make it an excellent scaffold for the development of chemical probes and biological tools to investigate complex biological processes. nih.govresearchgate.net These tools can be designed to interact with specific targets, allowing for the controlled manipulation and study of protein function within a cellular environment. mskcc.org

A key application is the creation of fluorescent probes. Pteridine nucleoside analogs, such as 3MI , 6MI , 6MAP , and DMAP , can be incorporated into DNA oligonucleotides. nih.gov These probes are highly fluorescent and sensitive to changes in their local environment, making them powerful tools for monitoring DNA interactions with other molecules through techniques like fluorescence spectroscopy. nih.gov

Furthermore, pterin-based fluorescent probes have been synthesized for use in high-throughput screening assays. nih.gov For example, a fluorescent probe was developed for a fluorescence polarization assay to screen for inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in bacterial folate synthesis. This tool facilitates the discovery of new antimicrobial compounds. nih.gov

Pteridine-based inhibitors themselves can serve as chemical probes. The development of selective inhibitors for targets like neuronal nitric oxide synthase or specific bromodomains provides researchers with valuable tools to probe the biological roles of these enzymes in health and disease. acs.orgmdpi.com The synthesis of diverse pteridine libraries allows for the exploration of new biological targets and the development of highly selective probes. researchgate.netnih.gov

Emerging Research Perspectives and Future Directions for 4 Methylamino Pteridin 6 5h One in Chemical Biology

Exploration of Novel Synthetic Pathways for Green Chemistry Applications

The synthesis of pteridine (B1203161) derivatives has traditionally involved methods that utilize costly and potentially hazardous chemicals. ijfmr.com In response, the field is shifting towards Green Chemistry, a framework focused on designing environmentally benign chemical processes. chemistryjournals.netnih.gov This transition is not only ecologically responsible but also offers economic benefits through increased efficiency and safety. chemistryjournals.net For the synthesis of 4-(Methylamino)pteridin-6(5H)-one and its analogs, several green strategies are being explored.

Key green synthetic strategies applicable to pteridine synthesis include:

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.org

Alternative Solvents : The use of non-toxic, abundant solvents like water, or advanced media such as ionic liquids and supercritical fluids, is a cornerstone of green synthesis. chemistryjournals.net

Catalysis : Employing efficient catalysts, including biocatalysts (enzymes), can enable reactions under milder conditions with higher selectivity, reducing energy consumption and waste. chemistryjournals.netnih.gov

Process Intensification : Techniques like one-pot reactions, where multiple synthetic steps are performed in a single reactor, and flow chemistry minimize the need for intermediate purification steps, thereby reducing solvent use and waste generation. chemistryjournals.netnih.gov

Atom Economy : Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a core principle known as atom economy. nih.gov This involves minimizing the use of protecting groups and unnecessary derivatization steps. nih.gov

| Green Chemistry Approach | Principle | Application in Pteridine Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Reduces reaction times and increases yields for pteridine ring formation. nih.govacs.org |

| Alternative Solvents (e.g., Water) | Use of Safer Solvents | Replaces volatile and toxic organic solvents, improving process safety. chemistryjournals.net |

| Biocatalysis | Use of Renewable Feedstocks & Catalysis | Enables highly specific chemical transformations under mild conditions. chemistryjournals.net |

| Flow Chemistry | Real-Time Analysis & Safer Chemistry | Allows for safer, more controlled, and efficient production of intermediates and final products. chemistryjournals.net |

| One-Pot Synthesis | Waste Prevention & Atom Economy | Minimizes derivatization steps and reduces waste from purification. nih.govnih.gov |

The development of these green synthetic routes is crucial for the sustainable production of this compound, facilitating its availability for broader research and potential applications without imposing a significant environmental burden. chemistryjournals.net

Advanced Characterization Techniques for Understanding Dynamic Molecular Behavior

A deep understanding of the structure, properties, and interactions of this compound is essential for its application in chemical biology. A suite of advanced analytical and computational techniques is employed to characterize pteridine derivatives at the molecular level. ijfmr.comnih.gov

Spectroscopic and spectrometric methods form the foundation of structural elucidation. ijfmr.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are used to confirm the chemical structure and functional groups of synthesized compounds. ijfmr.comnih.gov

Mass Spectrometry (MS) , often coupled with High-Performance Liquid Chromatography (HPLC), is critical for determining molecular mass and for identifying and quantifying pteridines in complex biological samples. nih.govnih.gov

Fluorescence Spectroscopy is particularly valuable, as many pteridines are naturally fluorescent, allowing for highly sensitive detection. mdpi.comnih.gov Fluorescence Correlation Spectroscopy (FCS) is an emerging technique to study the molecular motion and diffusion of these molecules in solution. researchgate.net

To understand the dynamic behavior and interactions of this compound with biological targets like proteins, researchers utilize both experimental and computational approaches.

X-ray Crystallography provides high-resolution, three-dimensional structures of pteridine analogs bound to their enzyme targets, revealing precise binding modes. acs.orgnih.gov

Computational Modeling , including molecular docking and molecular dynamics (MD) simulations, complements experimental data by predicting how ligands bind to proteins and characterizing the stability and energetics of these interactions. ijfmr.comnih.gov These computational tools are invaluable for interpreting structure-activity relationships. ias.ac.in

| Technique | Information Obtained | Relevance for this compound |

|---|---|---|

| NMR, IR, Mass Spectrometry | Chemical Structure, Molecular Weight, Purity | Fundamental confirmation of the compound's identity and integrity. ijfmr.comnih.gov |

| Fluorescence Spectroscopy / FCS | Detection, Quantification, Molecular Motion | Enables sensitive tracking in biological systems and analysis of dynamic behavior. researchgate.net |

| X-ray Crystallography | 3D Atomic Structure of Protein-Ligand Complexes | Reveals the precise orientation and interactions within a biological target's active site. acs.org |

| Molecular Docking & Dynamics | Binding Mode Prediction, Interaction Energetics | Guides rational design by simulating and predicting molecular interactions before synthesis. ijfmr.comnih.gov |

| NanoDSF & MicroScale Thermophoresis | Binding Affinity, Stability | Quantifies the strength of the interaction between the compound and its target protein. researchgate.net |

Rational Design of Next-Generation Pteridine Analogs for Mechanistic Studies

The pteridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for developing a wide range of biologically active molecules. ijfmr.com Rational design, often guided by computational methods, is a powerful strategy for creating next-generation analogs of this compound to serve as precise tools for mechanistic studies. ijfmr.comacs.org This approach aims to optimize a molecule's properties to selectively interact with a specific biological target, such as an enzyme or receptor. acs.org

The process of rational design typically involves several iterative steps:

Target Identification and Validation : Identifying a biological target, like the enzyme Pteridine Reductase 1 (PTR1) in parasites, which is crucial for their survival. nih.govresearchgate.net

Structural Analysis : Using X-ray crystallography and NMR to understand the three-dimensional structure of the target and how known ligands bind to it. acs.orgacs.org

Computational Design : Employing structure-based design and molecular docking to predict how modifications to the pteridine scaffold will affect binding affinity and selectivity. acs.orgnih.gov This allows for the virtual screening of many potential analogs before committing to chemical synthesis.

Chemical Synthesis : Synthesizing a focused library of the most promising analogs designed in the previous step. nih.gov

Biological Evaluation : Testing the synthesized compounds in enzymatic and cellular assays to determine their activity and establish a Structure-Activity Relationship (SAR). nih.gov The SAR provides critical insights into which chemical features are responsible for the observed biological effects.

This iterative cycle of design, synthesis, and testing allows researchers to systematically refine the molecular structure to achieve desired properties, such as enhanced potency or improved selectivity against a parasitic enzyme over its human counterpart. acs.org Such precisely tailored molecules are invaluable for probing enzyme mechanisms and validating new drug targets. nih.gov

Integration of Omics Technologies for Comprehensive Biochemical Pathway Elucidation

To fully understand the biological role of this compound, it is essential to place it within the broader context of cellular biochemistry. The "omics" revolution provides powerful tools for achieving this holistic view. nih.govfrontiersin.org These technologies allow for the large-scale, simultaneous analysis of entire classes of biological molecules, offering an unprecedented look at how cellular networks respond to specific compounds or conditions. nih.gov

The primary omics technologies relevant to pteridine research are:

Metabolomics : This is the comprehensive analysis of all small molecules (metabolites) within a biological system. nih.gov Advanced mass spectrometry platforms are used to identify and quantify pteridines and related compounds in cells, tissues, or biological fluids. researchgate.netnih.gov This can reveal how the introduction of a compound like this compound perturbs metabolic pathways. researchgate.net

Proteomics : This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govnih.gov Proteomics can be used to identify the specific proteins that bind to this compound or whose expression levels change in its presence.

Genomics and Transcriptomics : These technologies analyze an organism's complete set of DNA and RNA transcripts, respectively. nih.gov They can provide insights into how a cell's genetic and gene expression programs are altered in response to a pteridine analog, potentially revealing regulatory networks and downstream effects.

By integrating data from these different omics layers, researchers can construct detailed models of the biochemical pathways involving pteridines. nih.govresearchgate.net For example, a recent study used native metabolomics to discover that pteridines are natural ligands for the CutA protein, suggesting a previously unknown role in coordinating copper homeostasis. researchgate.net This integrative approach moves beyond studying a single molecule-target interaction to elucidating the compound's system-wide impact, providing a comprehensive understanding of its biological function. sapient.bio

| Omics Technology | Object of Study | Application to Pteridine Research |

|---|---|---|

| Metabolomics | Small molecules (metabolites) | Identifies and quantifies pteridines and traces their metabolic fate and impact on other pathways. researchgate.netresearchgate.net |

| Proteomics | Proteins | Identifies protein targets and interaction partners of pteridine analogs. nih.gov |

| Transcriptomics | RNA transcripts | Reveals changes in gene expression in response to treatment with a pteridine compound. nih.gov |

| Genomics | DNA / Genes | Identifies genetic factors that may influence sensitivity or resistance to pteridine-based agents. nih.gov |

Contribution to Fundamental Understanding of Pteridine Biochemistry and Biological Systems

The focused study of specific molecules like this compound makes a significant contribution to our fundamental understanding of pteridine biochemistry and its role in biological systems. numberanalytics.comresearchgate.net Pteridines are not minor metabolic curiosities; they are essential players in a wide array of life-sustaining processes. ontosight.ai They function as precursors to vital cofactors like folic acid and biopterin, which are necessary for the synthesis of nucleic acids and amino acids. numberanalytics.comontosight.ai

Research on this compound and its analogs provides critical insights in several key areas:

Enzyme Mechanism and Inhibition : By designing specific inhibitors for pteridine-dependent enzymes, scientists can probe their catalytic mechanisms and biological functions. acs.orgnih.gov This is particularly important in the study of infectious diseases, where enzymes like pteridine reductase in parasites represent key drug targets. nih.govnih.gov

Metabolic Pathway Mapping : Tracing the metabolic fate of labeled pteridine analogs helps to map out complex and interconnected biochemical pathways. mdpi.comresearchgate.net This can uncover novel metabolic routes and regulatory checkpoints.

Disease Biomarkers : Dysregulation of pteridine metabolism is a known hallmark of various diseases, including cancer and inflammatory disorders. researchgate.netresearchgate.net Studying specific pteridine derivatives helps to understand these alterations and can lead to the identification of new diagnostic or prognostic biomarkers. nih.gov

Cellular Signaling : Beyond their role as cofactors, some pteridines may act as signaling molecules. nih.gov Investigating the effects of specific analogs on cellular processes can help to uncover these novel functions.

Ultimately, the knowledge gained from studying well-defined chemical tools like this compound extends far beyond the compound itself. It enriches our foundational knowledge of biochemistry, reveals vulnerabilities in pathogens, and provides the rational basis for the development of future diagnostics and therapeutics. numberanalytics.comijfmr.com

Q & A

Basic: What are the recommended synthetic routes for 4-(Methylamino)pteridin-6(5H)-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of structurally analogous pteridinones typically involves acid-catalyzed cyclization or nucleophilic substitution. For example, 2-amino-4-(pentyloxy)pteridin-6(5H)-one was synthesized by dissolving precursors in 2% H₂SO₄ at 100°C for 15 minutes, achieving a controlled ring closure . To optimize yields:

- Temperature control : Maintain 90–100°C to balance reaction rate and side-product formation.

- Catalyst selection : Sulfuric acid enhances protonation of intermediates, improving cyclization efficiency.

- Purification : Use column chromatography or recrystallization (e.g., ethanol or hexane) to isolate pure products, as demonstrated in pteridinone derivatives with yields up to 78% .

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

Key techniques include:

- ¹H/¹³C-NMR : Assign methylamino protons (δ ~2.5–3.0 ppm) and carbonyl carbons (δ ~165–170 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weight (e.g., C₈H₉N₅O theoretical mass: 191.08 g/mol) with <2 ppm error .

- IR spectroscopy : Identify pteridinone carbonyl stretches (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced: How can researchers address regioselectivity challenges during functionalization of the pteridinone core?

Methodological Answer:

Regioselectivity in substitutions (e.g., methylamino vs. hydroxyl groups) is influenced by:

- pH modulation : Protonation of amino groups at acidic pH (e.g., pH 2.0) directs electrophilic attacks to specific positions, as shown in sulfone derivative syntheses .

- Catalytic additives : Use transition metals (e.g., Pd/Cu) to favor cross-coupling at electron-deficient carbons.

- Computational modeling : Predict reactive sites using DFT calculations to guide experimental design .

Advanced: How should contradictory biological activity data be analyzed for this compound in ion channel studies?

Methodological Answer:

Contradictions in biological assays (e.g., ion channel modulation) require:

- Dose-response profiling : Test concentrations from 1–10 mM to identify non-linear effects, as observed with 4-(methylamino)pyridine analogs .

- Assay standardization : Use electrophysiological recordings (e.g., patch-clamp) in dorsal root ganglion (DRG) neurons to ensure reproducibility .

- Metabolite screening : Rule out interference from degradation products via LC-MS/MS .

Advanced: What strategies are effective for improving solubility and bioavailability in preclinical studies?

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., morpholino or piperazinyl) via nucleophilic substitution, as demonstrated in pyrimidodiazepinone derivatives with enhanced aqueous solubility .

- Co-crystallization : Use hydrophilic co-formers (e.g., sulfonic acids) to stabilize amorphous phases .

- In silico modeling : Predict logP and pKa values with tools like MarvinSuite to guide structural modifications .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity testing : Expose to UV (254 nm) for 48 hours; detect photoproducts using LC-MS .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability) .

Advanced: How can mechanistic insights into the compound’s biological activity be derived from structural analogs?

Methodological Answer:

- SAR studies : Compare methylamino-substituted pteridinones with analogs (e.g., 4-AP derivatives) to identify critical pharmacophores for ion channel modulation .

- Docking simulations : Use AutoDock Vina to model interactions with voltage-gated calcium channels, focusing on hydrogen bonding with key residues .

- Functional assays : Test inhibition of enzymatic targets (e.g., kinases) via radiometric assays to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.